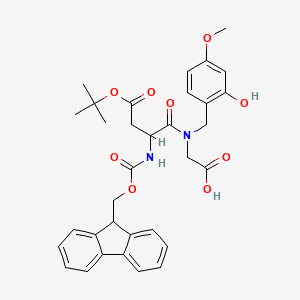

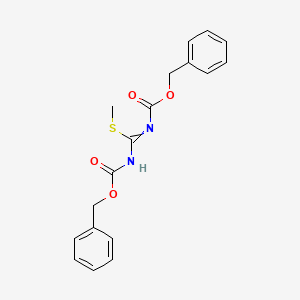

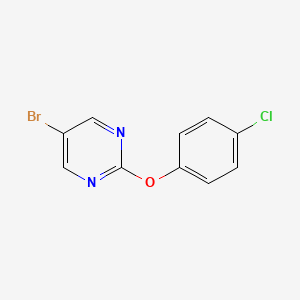

![molecular formula C16H14N2O B1335476 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-31-9](/img/structure/B1335476.png)

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in various fields, including catalysis, organic synthesis, and luminescence sensing.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, a one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines has been developed, which proceeds via an iodo-hemiaminal intermediate formed by mixing 2-amino-4-methylpyridine, an aldehyde, and N-iodosuccinimide, followed by cyclization with a saturated aqueous solution of NaHCO3 at room temperature . Another approach involves the condensation of pyridyl aldehyde with optically active diamine to create a chiral ligand, which can be used in catalytic asymmetric reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of an imidazole ring fused to a pyridine ring. This fused ring system can be further functionalized with various substituents, such as the 2,4-dimethylphenyl group, which can influence the compound's electronic and steric properties. The structure of these compounds can be elucidated using techniques like 2D NMR, IR, and high-resolution mass analysis .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a variety of chemical reactions. For example, they can react with different aryl ketones in the presence of a base to yield propenones, which can then cyclize with urea or thiourea to form pyrimidinones or pyrimidinthiones, respectively . These reactions demonstrate the versatility of imidazo[1,2-a]pyridine derivatives as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds can exhibit interesting photophysical responses, such as strong positive solvatochromism, indicating a polar excited state due to efficient charge migration. The quantum yields of these compounds can vary depending on the substitution pattern, particularly the donor group at the C2 position . Additionally, their thermal, electrochemical, and morphological stability can be explored using cyclic voltammetry, thermogravimetric analysis, and AFM methods . The luminescence properties of these compounds can be harnessed for applications such as electroluminescent devices and fluorescence sensing .

Applications De Recherche Scientifique

-

Proteomics Research

-

Medicinal Chemistry

- Imidazopyridine, which is a similar structure to the compound , is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .

-

Material Science

-

Synthesis of Other Compounds

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-7-13(12(2)9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEPKMWTDCIKIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)